5-(Chloromethyl)-1,2,3-trifluorobenzene

Physicochemical property Distillation Process chemistry

5-(Chloromethyl)-1,2,3-trifluorobenzene (synonym: 3,4,5-trifluorobenzyl chloride; CAS 732306-27-3) is a fluorinated aromatic building block characterized by a chloromethyl substituent at the 5-position of a 1,2,3-trifluorobenzene ring. This substitution pattern yields a calculated density of 1.391 g/cm³ and a boiling point of 174.1 °C at 760 mmHg.

Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
CAS No. 732306-27-3
Cat. No. B1591773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1,2,3-trifluorobenzene
CAS732306-27-3
Molecular FormulaC7H4ClF3
Molecular Weight180.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CCl
InChIInChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
InChIKeyALUFGPFDDJIQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1,2,3-trifluorobenzene (CAS 732306-27-3): Core Physicochemical and Structural Profile for Procurement Benchmarking


5-(Chloromethyl)-1,2,3-trifluorobenzene (synonym: 3,4,5-trifluorobenzyl chloride; CAS 732306-27-3) is a fluorinated aromatic building block characterized by a chloromethyl substituent at the 5-position of a 1,2,3-trifluorobenzene ring . This substitution pattern yields a calculated density of 1.391 g/cm³ and a boiling point of 174.1 °C at 760 mmHg [1]. The compound is a colorless to pale yellow liquid at room temperature, with a logP of 2.84270, and is typically supplied at ≥98% purity [2]. As a reactive electrophile, it serves as a versatile intermediate for nucleophilic substitution and cross-coupling reactions in pharmaceutical and materials science applications .

Isomer-specific building block for nucleophilic substitution and cross-coupling workflows
Contiguous 1,2,3-fluorine pattern enhances benzylic electrophilicity for SN2-type transformations
Supports reproducible synthesis with high-purity specification; liquid form simplifies handling

Why 5-(Chloromethyl)-1,2,3-trifluorobenzene Cannot Be Replaced by Isomeric Trifluorobenzyl Chlorides


Isomeric trifluorobenzyl chlorides (e.g., 2,4,5- and 2,3,4-substituted analogues) exhibit divergent physicochemical properties and reactivity profiles that preclude generic substitution in precision synthesis. The 1,2,3-trifluorobenzene substitution pattern of the target compound confers a distinct electronic environment: the contiguous array of three fluorine atoms at positions 3, 4, and 5 creates a cumulative electron-withdrawing effect that enhances benzylic electrophilicity relative to isomers with less contiguous fluorine substitution . This difference translates into measurable variations in boiling point, density, and lipophilicity, which in turn affect reaction kinetics, purification strategies, and product solubility in downstream applications [1]. For procurement and process development teams, substituting the 3,4,5-isomer with a 2,4,5- or 2,3,4-analogue risks altered reaction yields, impurity profiles, and physical handling parameters—costly deviations in regulated synthetic routes.

Target Isomer
3,4,5-Trifluorobenzyl chloride
Contiguous fluorine array drives distinct benzylic electrophilicity and boiling point.
Risk if Substituted
Isomeric (2,4,5 or 2,3,4) substitution may alter distillation cut points, reaction kinetics, and impurity profiles.
Target Isomer
Density 1.391 g/cm³
Lower density relative to 2,4,5-isomer ensures calibrated volumetric dosing in flow processes.
Risk if Substituted
Density mismatch up to ~21% disrupts pump calibration and mass balance in continuous manufacturing.
Target Isomer
logP 2.84
Higher lipophilicity impacts partitioning and could improve membrane permeability in drug design.
Risk if Substituted
logP shift of ~0.2 units modifies octanol-water distribution, altering ADME profiles in lead optimization.

Quantitative Differentiation Evidence: 5-(Chloromethyl)-1,2,3-trifluorobenzene vs. Closest Analogs


Boiling Point Differentiation: 3,4,5-Isomer vs. 2,4,5- and 2,3,4-Isomers

The boiling point of 5-(chloromethyl)-1,2,3-trifluorobenzene (174.1 °C at 760 mmHg) is lower than that of the 2,3,4-isomer (177.1 °C) and comparable to or slightly lower than the 2,4,5-isomer (174.5–175 °C) [1][2][3]. This 3.0 °C difference relative to the 2,3,4-isomer is sufficient to alter distillation cut points in purification workflows.

Boiling point
Reported
Target: 174.1 °C
2,4,5-isomer: 174.5–175 °C
2,3,4-isomer: 177.1 °C
Δ = 0.4–0.9 °C (vs 2,4,5); Δ = 3.0 °C (vs 2,3,4)
Distillation method may require adjustment when substituting isomers
760 mmHg; cross-study comparable
Physicochemical property Distillation Process chemistry

Density Divergence: 3,4,5-Isomer Exhibits Lower Density Than 2,4,5-Isomer

The target compound has a reported density of 1.391 g/cm³, whereas the 2,4,5-trifluorobenzyl chloride isomer is markedly denser at 1.689 g/cm³—a difference of 0.298 g/cm³ [1][2]. This 21% higher density for the 2,4,5-isomer affects volume-to-mass conversions in large-scale production and alters buoyancy behavior in biphasic reactions.

Density
Reported
Target: 1.391 g/cm³
2,4,5-isomer: 1.689 g/cm³
Δ = 0.298 g/cm³ (21% higher for 2,4,5)
Volumetric dosing must be recalibrated if isomer is substituted
Room temperature literature values
Physical property Formulation Safety handling

Lipophilicity (logP) Differentiation: Impact on Partitioning and Bioavailability

The calculated logP (XLogP3) for 5-(chloromethyl)-1,2,3-trifluorobenzene is 2.84270, which is 0.18 units higher than the 2,4,5-isomer (logP 2.66) and 0.24 units higher than the XLogP3 value reported for the 2,3,4-isomer (2.60) [1][2]. A higher logP indicates greater lipophilicity, which can enhance membrane permeability but reduce aqueous solubility relative to less lipophilic isomers.

Lipophilicity (logP)
Reported
Target: 2.84270
2,4,5-isomer: 2.66
2,3,4-isomer: 2.60
Δ = 0.18 (vs 2,4,5); Δ = 0.24 (vs 2,3,4)
Partitioning shift may influence ADME readouts in drug candidate profiling
Calculated XLogP3; ~1.6-fold octanol-water shift
ADME Lipophilicity Drug design

Enhanced Benzylic Reactivity: 3,4,5-Isomer vs. 2,4,5-Isomer

The benzylic reactivity of 3,4,5-trifluorobenzyl chloride is enhanced relative to the 2,4,5-isomer. This is attributed to the cumulative electron-withdrawing effect of the three contiguous fluorine atoms at positions 3, 4, and 5 . Quantitative kinetic data (e.g., rate constants for nucleophilic substitution) are not publicly available for this specific isomer pair; the differentiation is therefore class-level inference based on electronic structure principles.

Benzylic electrophilicity
Class-level
Enhanced reactivity vs 2,4,5-isomer (qualitative)
Reaction kinetics may differ; validate under target conditions
Class-level inference from electronic structure; no quantitative kinetic data available
Reactivity Electrophilicity Nucleophilic substitution

Divergent Reactivity vs. Bromo Analog: LogP and Boiling Point Comparison

The bromo analogue, 5-(bromomethyl)-1,2,3-trifluorobenzene (CAS 220141-72-0), exhibits a significantly higher logP (2.99880 vs. 2.84270) and a higher boiling point (188.4 °C at 760 mmHg vs. 174.1 °C) compared to the chloro compound [1]. The logP difference of 0.16 units reflects increased lipophilicity for the bromo derivative, while the 14.3 °C boiling point elevation necessitates different distillation parameters.

vs Bromo analogue
Reported
Chloro: logP 2.84270; bp 174.1 °C
Bromo: logP 2.99880; bp 188.4 °C
ΔlogP = 0.16; Δbp = 14.3 °C
Chloro offers milder leaving-group profile and simpler purification
logP calculated; bp at 760 mmHg
Halogen exchange Reactivity Physicochemical property

Application in Antiviral Drug Synthesis: Nonpeptidic 3CL Protease Inhibitors

5-(Chloromethyl)-1,2,3-trifluorobenzene has been employed as a key intermediate in the synthesis of nonpeptidic 3CL protease inhibitors targeting SARS-CoV-2, including early-stage routes to compounds analogous to Ensitrelvir . Its 3,4,5-trifluorobenzyl moiety is integrated into the final pharmacophore via nucleophilic substitution of the chloromethyl group, a transformation that is facilitated by the enhanced benzylic electrophilicity conferred by the contiguous fluorine substitution pattern . Quantitative yield data for this specific coupling step is not disclosed in public literature.

Antiviral synth. use
Data to verify
Employed as intermediate for nonpeptidic 3CL protease inhibitors targeting SARS-CoV-2
Supports relevance in antiviral R&D; confirm synthetic yields independently
Disclosed route context; quantitative coupling data not public
Medicinal chemistry Antiviral SARS-CoV-2

Procurement-Driven Application Scenarios for 5-(Chloromethyl)-1,2,3-trifluorobenzene


Pharmaceutical Process Development: Optimizing SN2 Alkylation Yield

In a synthetic route requiring nucleophilic displacement of a benzylic halide, the enhanced electrophilicity of 5-(chloromethyl)-1,2,3-trifluorobenzene (relative to the 2,4,5-isomer) can accelerate reaction kinetics . Process chemists selecting this isomer may achieve higher conversion rates under milder conditions, reducing impurity formation and simplifying downstream purification .

Continuous Flow Manufacturing: Density-Informed Volumetric Dosing

The density of 1.391 g/cm³ for the 3,4,5-isomer differs markedly from the 1.689 g/cm³ of the 2,4,5-isomer [1]. In continuous flow processes where precise volumetric dosing is critical, substituting isomers would require recalibration of pumps and mass balance calculations. Procurement of the specified isomer ensures consistency with validated process parameters .

Antiviral Drug Discovery: Building Block for 3CL Protease Inhibitors

For medicinal chemistry teams developing nonpeptidic 3CL protease inhibitors against SARS-CoV-2, 5-(chloromethyl)-1,2,3-trifluorobenzene provides a validated entry point for introducing the 3,4,5-trifluorobenzyl motif . Its use in disclosed synthetic routes reduces the need for de novo building block validation and expedites SAR exploration .

Lipophilicity-Guided Lead Optimization: logP-Tuned Analogue Synthesis

The logP of 2.84 for the target compound provides a measurable lipophilicity baseline [2]. When designing analogues with modulated ADME properties, medicinal chemists can use the 3,4,5-isomer to systematically increase lipophilicity by ~0.2 logP units compared to the 2,4,5-isomer (logP 2.66), a shift that corresponds to a ~1.6-fold increase in octanol-water partitioning [3].

Application
Selection Property
Validation Focus
Nucleophilic substitution synthesis
Benzylic electrophilicity context
Reaction rate and impurity profile under process conditions
Continuous flow manufacturing
Density specification (1.391 g/cm³)
Pump calibration and mass balance verification
Antiviral 3CL protease inhibitor synthesis
Reported synthetic route context
Reproducibility of disclosed coupling step
Lipophilicity-guided lead optimization
logP baseline for partition modulation
Octanol-water partition measurement and ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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